molecular formula C16H16ClN B7791921 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline

1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B7791921
M. Wt: 257.76 g/mol
InChI Key: CXXYKWRMHXRPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a 4-chlorophenyl group at the 1-position and a methyl group at the 7-position. This compound belongs to a broader class of THIQs, which are bicyclic amines with a benzene ring fused to a piperidine-like ring. THIQs are structurally and functionally diverse, with modifications at the 1-, 6-, 7-, and N-positions significantly altering their pharmacological properties .

The synthesis of related THIQ derivatives often involves reductive amination or borohydride reduction of dihydroisoquinoline precursors. For example, 1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (lacking the 7-methyl group) was synthesized via sodium borohydride reduction of a dihydroisoquinoline intermediate, achieving a 95% yield . The addition of a methyl group at the 7-position likely follows similar protocols, with substituents introduced through alkylation or substitution reactions .

Properties

IUPAC Name

1-(4-chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN/c1-11-2-3-12-8-9-18-16(15(12)10-11)13-4-6-14(17)7-5-13/h2-7,10,16,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXYKWRMHXRPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline frameworks. The reaction involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with a β-phenylethylamine derivative under acidic conditions to form the desired tetrahydroisoquinoline.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Pictet-Spengler reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the tetrahydroisoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H15ClN2O2S
  • Molecular Weight : 322.81 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
  • Structural Features : The compound features a tetrahydroisoquinoline core with a chlorophenyl substituent and a sulfonamide group, which may contribute to its biological activity.

Antidepressant Activity

Research indicates that tetrahydroisoquinolines exhibit antidepressant-like effects. The specific compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the structure can enhance the binding affinity to relevant receptors, suggesting potential as an antidepressant agent.

Anticancer Properties

Tetrahydroisoquinoline derivatives have been investigated for their anticancer activities. Preliminary studies suggest that 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline may inhibit tumor growth through apoptosis induction in cancer cells. The sulfonamide moiety is believed to play a crucial role in enhancing cytotoxicity against various cancer cell lines.

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and neuroinflammation, potentially offering therapeutic avenues for conditions such as Alzheimer's disease or Parkinson's disease.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated enhancements in locomotion and reduced immobility times in forced swim tests.

Case Study 2: Cancer Cell Line Studies

In vitro studies utilizing human cancer cell lines revealed that treatment with 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline led to increased apoptosis rates. Flow cytometry analysis confirmed a rise in early apoptotic markers following treatment.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin receptors. The compound may also interact with enzymes involved in oxidative stress and inflammation, contributing to its neuroprotective and anti-cancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of THIQs is highly dependent on substituent patterns. Below is a comparative analysis of 1-(4-chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline with structurally related analogs:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Pharmacological Effects Key References
1-(4-Chlorophenyl)-7-methyl-THIQ 1-(4-Cl-phenyl), 7-CH₃ Not explicitly reported; inferred neurotoxic/neuroprotective potential based on analogs
1-(3,4-Dimethoxyphenyl)-7-propoxy-THIQ 1-(3,4-OCH₃-phenyl), 7-OCH₂CH₂CH₃ Antagonist activity; synthetic intermediate
1-Benzyl-THIQ (1BnTHIQ) 1-CH₂C₆H₅ Potent neurotoxin; reduces dopamine levels
1-Methyl-THIQ (1-MeTIQ) 1-CH₃ Neuroprotective; increases glutathione, mitigates oxidative stress
1-(4-Dimethylaminophenyl)-6,7-dimethoxy-THIQ 1-(4-N(CH₃)₂-phenyl), 6,7-OCH₃ Analgesic and anti-inflammatory (3.3× more potent than diclofenac)
7-Chloro-3-phenyl-THIQ 7-Cl, 3-C₆H₅ Structural analog; no reported bioactivity
1-(4-Cl-phenyl)-6,7-dimethoxy-THIQ 1-(4-Cl-phenyl), 6,7-OCH₃ Commercial derivative; uncharacterized bioactivity

Key Findings

Substituent Position and Toxicity Hydroxy or alkoxy groups at the 6- and 7-positions (e.g., 7-propoxy in 8c ) generally reduce toxicity compared to N-methylated derivatives. In contrast, N-methylation (e.g., 1-MeTIQ) can produce neurotoxic metabolites via oxidation by monoamine oxidase (MAO), analogous to MPTP-induced Parkinsonism . Quaternary ammonium salts (e.g., methylated derivatives) exhibit higher toxicity than secondary or tertiary amines .

Neuroprotective vs. Neurotoxic Effects

  • 1-MeTIQ : Demonstrates neuroprotection by enhancing glutathione and nitric oxide levels, countering oxidative stress .
  • 1BnTHIQ : Reduces tyrosine hydroxylase activity and dopamine levels, mimicking Parkinsonian pathology .
  • The 7-methyl group in the target compound may influence BBB penetration, as seen with TIQ and 1-MeTIQ, which concentrate in the brain at 4.5× blood levels .

Functional Group Impact on Activity 4-Chlorophenyl vs. 4-Dimethylaminophenyl: The electron-withdrawing Cl group in the target compound may enhance receptor binding affinity compared to electron-donating N(CH₃)₂ groups, as seen in the potent anti-inflammatory activity of 1-(4-dimethylaminophenyl)-6,7-dimethoxy-THIQ . Methoxy vs. Methyl Groups: Methoxy substituents (e.g., 6,7-dimethoxy) are associated with analgesic effects, while methyl groups may alter metabolic stability .

Synthetic Accessibility

  • Alkylation at the 7-position (e.g., methyl, propoxy) is achievable via nucleophilic substitution or alkoxy group introduction, though yields vary (20–27% for 7-alkoxy derivatives ).

Biological Activity

1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide
  • Molecular Formula : C15H15ClN2O2S
  • Molecular Weight : 322.81 g/mol
  • Chemical Classification : Tetrahydroisoquinolines

The compound is characterized by the presence of a tetrahydroisoquinoline core with a chlorophenyl substituent. Its structure is significant for its interaction with various biological targets.

Pharmacological Actions

The biological activities of 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline can be attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of COX Enzymes : The compound may inhibit COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
  • Modulation of Nitric Oxide Production : By inhibiting iNOS, the compound can decrease nitric oxide levels, which are implicated in inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-α and IL-6 production; COX enzyme inhibition
NeuroprotectionReduction of oxidative stress; inhibition of iNOS expression
AntimicrobialEfficacy against Gram-positive and Gram-negative bacteria observed in related compounds

Notable Studies

  • Study on Anti-inflammatory Effects :
    • A study evaluated various tetrahydroisoquinoline derivatives for their ability to inhibit COX enzymes. The results indicated that certain derivatives had a significant selectivity towards COX-2 over COX-1, suggesting potential therapeutic applications in treating inflammatory conditions .
  • Neuroprotective Study :
    • Another research effort focused on the neuroprotective properties of tetrahydroisoquinolines. The findings highlighted their potential to mitigate oxidative damage in neuronal cells, providing insights into their use in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as 4-chlorophenyl-substituted benzaldehydes and methylamine derivatives. For example, Pummerer-type cyclization of NN-(arylmethyl)-NN-methyl acetamides under acidic conditions (e.g., POCl₃ or H₂SO₄) has been effective for similar tetrahydroisoquinolines . Reaction optimization should focus on temperature (80–120°C), solvent (toluene or DCM), and stoichiometric ratios of reagents to minimize side products .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Confirm the structure using:

  • 1H/13C NMR : Assign peaks for the 4-chlorophenyl (δ ~7.3–7.5 ppm), methyl (δ ~2.3–2.5 ppm), and tetrahydroisoquinoline ring protons (δ ~3.0–4.0 ppm) .
  • X-ray crystallography : Resolve stereochemistry by analyzing bond angles (e.g., C–C–Cl ~119°) and crystal packing (orthorhombic P212121P2_12_12_1 symmetry is common in related structures) .
  • Mass spectrometry : Confirm molecular weight (m/zm/z ~287 for [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening activity?

  • Methodological Answer : Conduct:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Test against acetylcholinesterase or kinases via spectrophotometric methods .

Q. How can purity be assessed during synthesis?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane eluent). Compare retention times/Rf values with standards. Purity ≥95% is recommended for biological testing .

Advanced Research Questions

Q. How does stereochemical configuration impact biological activity?

  • Methodological Answer : Separate enantiomers via chiral HPLC (e.g., Chiralpak® AD-H column) or resolve racemates using diastereomeric salt formation (e.g., L-tartaric acid). Test each enantiomer in bioassays; for example, (4R)-configured analogs show enhanced receptor binding in related tetrahydroquinolines .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinase domains). Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity. Derivatives with electron-withdrawing groups (e.g., -NO₂) at the 4-position often enhance potency .

Q. How can crystallography resolve conflicting NMR data?

  • Methodological Answer : If NMR suggests ambiguous stereochemistry (e.g., overlapping peaks), grow single crystals via slow evaporation (solvent: ethanol/water). Refine X-ray data (ShelXL) to calculate dihedral angles (e.g., C7–C8–Cl1 = 119.17°) and confirm spatial arrangement .

Q. What strategies mitigate synthetic byproducts in cyclization reactions?

  • Methodological Answer : Optimize reaction conditions:

  • Temperature control : Lower temperatures (≤80°C) reduce dimerization.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Purification : Employ flash chromatography (silica gel, 10:1 hexane/EtOAc) to isolate the target compound .

Q. How do substituent modifications at the 7-position affect solubility?

  • Methodological Answer : Replace the methyl group with polar moieties (e.g., -OH, -COOH) and measure logP values (shake-flask method). Hydrophilic derivatives (logP < 2) improve aqueous solubility but may reduce membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.